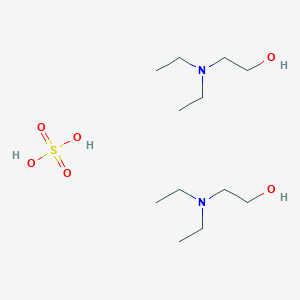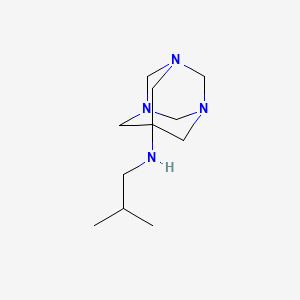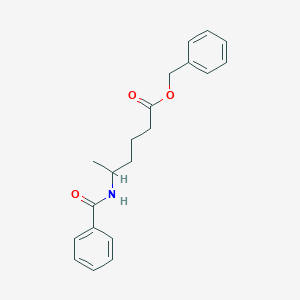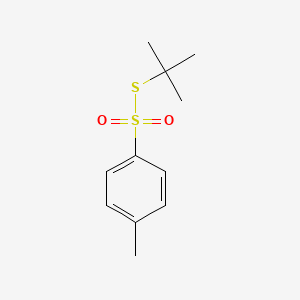![molecular formula C11H15CuN2Na5O14S B12798131 copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate CAS No. 87731-78-0](/img/structure/B12798131.png)
copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique properties and versatility, making it a valuable substance in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate involves multiple steps. The process typically begins with the reaction of ethylenediaminetetraacetic acid (EDTA) with formaldehyde and sodium hydroxide. This reaction forms a complex that is then reacted with copper sulfate to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and controlled conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to optimize the formation of the desired product .
化学反应分析
Types of Reactions
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ions in the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce copper(II) complexes, while reduction reactions may yield copper(I) complexes .
科学研究应用
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be used in various applications. The molecular targets and pathways involved include interactions with metal ions and enzymes, affecting their activity and stability .
相似化合物的比较
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Another chelating agent with similar properties but different metal ion affinities.
Ethylenediaminetetraacetic acid tripotassium salt dihydrate: Used in similar applications but with different solubility and stability characteristics.
Uniqueness
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate is unique due to its specific combination of ligands and metal ions, providing distinct properties that make it suitable for specialized applications in research and industry .
属性
CAS 编号 |
87731-78-0 |
|---|---|
分子式 |
C11H15CuN2Na5O14S |
分子量 |
609.80 g/mol |
IUPAC 名称 |
copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate |
InChI |
InChI=1S/C10H16N2O8.CH2O.Cu.5Na.H2O4S.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2;;;;;;;1-5(2,3)4;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);1H2;;;;;;;(H2,1,2,3,4);1H2/q;;+2;5*+1;;/p-7 |
InChI 键 |
KKBICIVIAVHOOL-UHFFFAOYSA-G |
规范 SMILES |
C=O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[OH-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


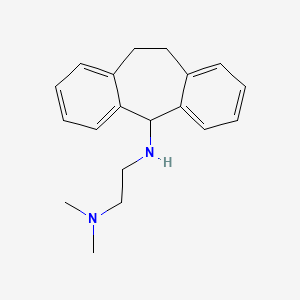


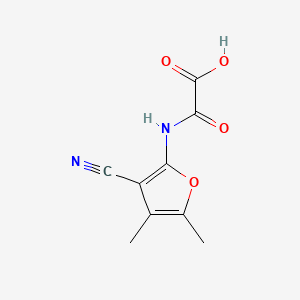
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
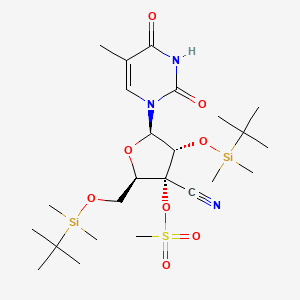
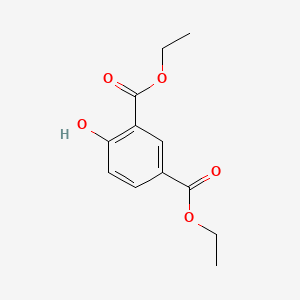
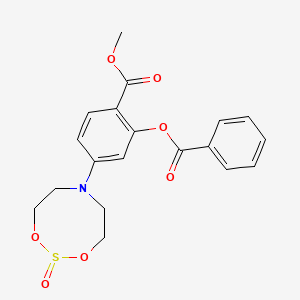
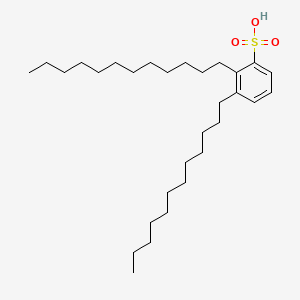
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
